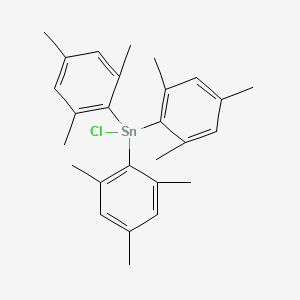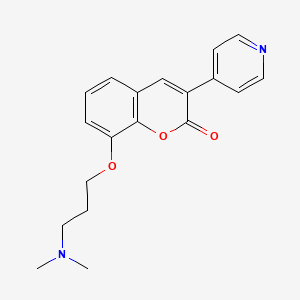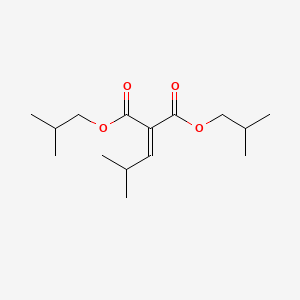
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate typically involves the reaction of 5-nitropyridine-2-amine with a suitable phosphorochloridate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphoramidate bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group allows it to participate in redox reactions, which can influence cellular processes. Additionally, the phosphoramidate group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
- Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate
- Bis(4-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate
Uniqueness
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate is unique due to the presence of both the nitro group and the phosphoramidate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also contribute to its potential biological activity, distinguishing it from other similar compounds .
特性
CAS番号 |
3246-49-9 |
|---|---|
分子式 |
C19H18N3O5P |
分子量 |
399.3 g/mol |
IUPAC名 |
N-bis(2-methylphenoxy)phosphoryl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C19H18N3O5P/c1-14-7-3-5-9-17(14)26-28(25,27-18-10-6-4-8-15(18)2)21-19-12-11-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25) |
InChIキー |
LDQOUYBMAMPLMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
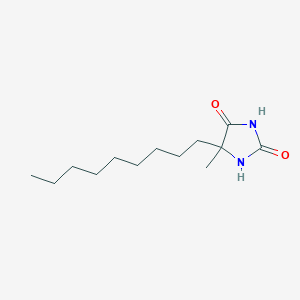
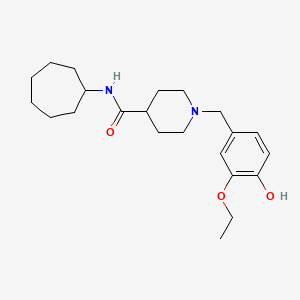
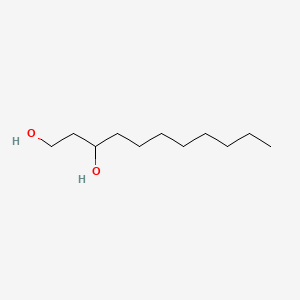
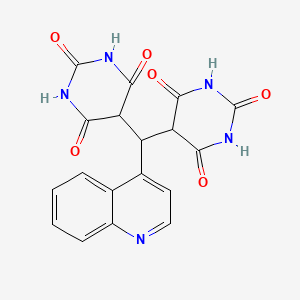

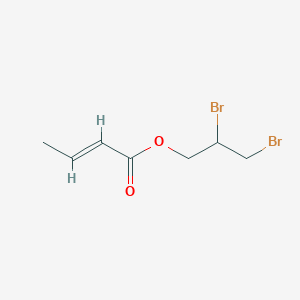
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
